molecular formula C16H18N2O2 B7570146 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide

2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide

Cat. No. B7570146
M. Wt: 270.33 g/mol
InChI Key: ZUEJPSHGWUDYOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is a synthetic compound that belongs to the class of furan-2-carboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the regulation of neurotransmitters and other cellular processes. It may also interact with cellular membranes and alter their properties, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. It has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, it has been shown to have antioxidant properties and may protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide in lab experiments is its relatively simple synthesis method and high yield. It is also a versatile compound that can be used for a range of applications in biochemistry and pharmacology. However, one limitation is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide. One potential direction is to further investigate its potential as an inhibitor of enzymes involved in the regulation of neurotransmitters, as this may have implications for the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as an anticancer agent, particularly in combination with other compounds. Additionally, research could be conducted to better understand its mechanism of action and how it interacts with cellular membranes.

Synthesis Methods

The synthesis of 2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with 1,2,3,4-tetrahydroquinoline-6-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide has been widely used in scientific research for its potential applications in biochemistry and pharmacology. It has been studied as a potential inhibitor of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. It has also been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2,5-dimethyl-N-(1,2,3,4-tetrahydroquinolin-6-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-8-14(11(2)20-10)16(19)18-13-5-6-15-12(9-13)4-3-7-17-15/h5-6,8-9,17H,3-4,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEJPSHGWUDYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC3=C(C=C2)NCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.